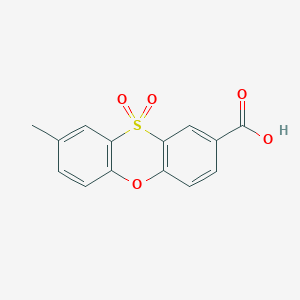
8-Methyl-10,10-dioxo-10H-10lambda~6~-phenoxathiine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-10,10-dioxo-10H-10lambda~6~-phenoxathiine-2-carboxylic acid is a complex organic compound belonging to the phenoxathiine family. This compound is characterized by its unique structure, which includes a phenoxathiine core with a carboxylic acid group at the 2-position and a methyl group at the 8-position. The presence of the dioxo group at the 10-position further adds to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-10,10-dioxo-10H-10lambda~6~-phenoxathiine-2-carboxylic acid typically involves the reaction of 4,4’-oxydibenzoic acid with strong sulfur-containing electrophiles. The process begins with the substitution of hydrogen atoms at positions 2 and 2’ of the aromatic ring, followed by intramolecular cyclization to form the phenoxathiine ring. Chlorosulfonic acid or oleum is commonly used to facilitate this reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process involves multiple purification steps, including recrystallization and chromatography, to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 8-Methyl-10,10-dioxo-10H-10lambda~6~-phenoxathiine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dioxo groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like chlorosulfonic acid for electrophilic substitution and sodium hydroxide for nucleophilic substitution.
Major Products Formed: The major products formed from these reactions include various derivatives of the phenoxathiine core, such as sulfonamides, carboxamides, and nitro compounds .
Aplicaciones Científicas De Investigación
8-Methyl-10,10-dioxo-10H-10lambda~6~-phenoxathiine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Studied for its potential as an antibacterial and antifungal agent.
Medicine: Investigated for its role as a potential MAO inhibitor antidepressant.
Industry: Utilized in the design of thermally stable polyamides and electroluminescent materials.
Mecanismo De Acción
The mechanism of action of 8-Methyl-10,10-dioxo-10H-10lambda~6~-phenoxathiine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s dioxo groups and carboxylic acid moiety play a crucial role in its reactivity and binding affinity. It can inhibit enzymes by forming stable complexes, thereby affecting various biochemical pathways .
Comparación Con Compuestos Similares
- 10,10-Dioxo-10H-phenoxathiine-2-carboxylic acid
- 4-Nitro-10,10-dioxo-10H-phenoxathiine-2-carboxylic acid
- 4,6-Dinitro-10,10-dioxo-10H-phenoxathiine-2-carboxylic acid
Comparison: Compared to its analogs, 8-Methyl-10,10-dioxo-10H-10lambda~6~-phenoxathiine-2-carboxylic acid is unique due to the presence of the methyl group at the 8-position. This structural difference influences its chemical reactivity, making it more suitable for specific applications, such as the synthesis of polyconjugated compounds and electroluminescent materials .
Propiedades
Número CAS |
51763-22-5 |
|---|---|
Fórmula molecular |
C14H10O5S |
Peso molecular |
290.29 g/mol |
Nombre IUPAC |
8-methyl-10,10-dioxophenoxathiine-2-carboxylic acid |
InChI |
InChI=1S/C14H10O5S/c1-8-2-4-10-12(6-8)20(17,18)13-7-9(14(15)16)3-5-11(13)19-10/h2-7H,1H3,(H,15,16) |
Clave InChI |
YSBGMLKPMDKCPB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC3=C(S2(=O)=O)C=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



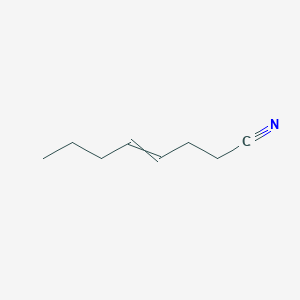

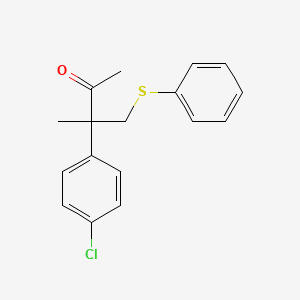
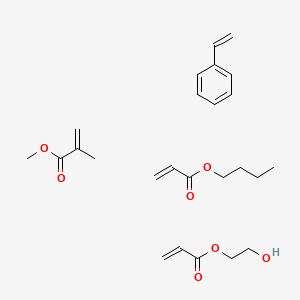
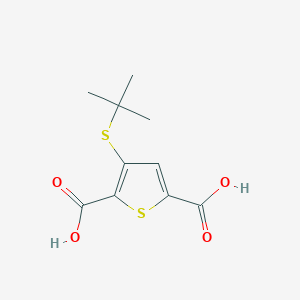
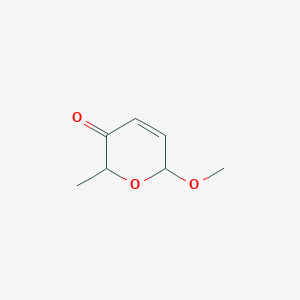

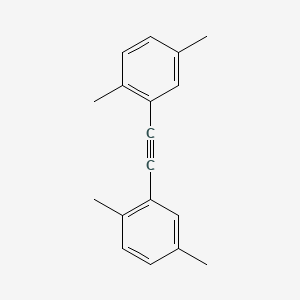
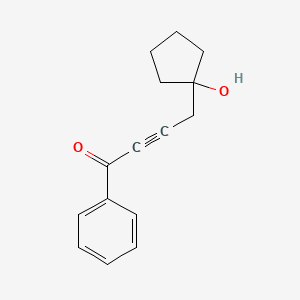
![2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride](/img/structure/B14654803.png)



